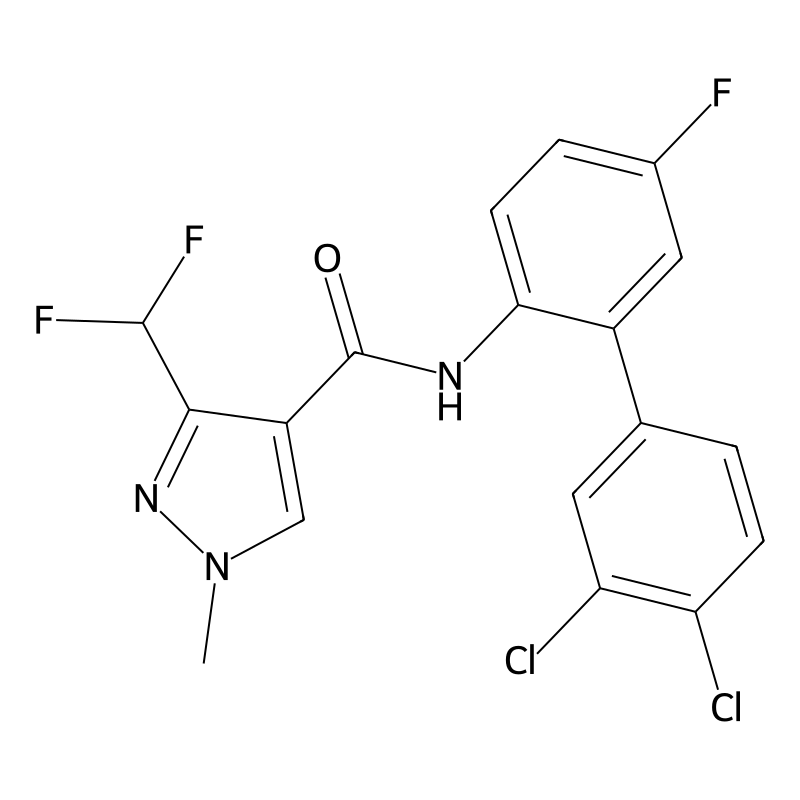Bixafen

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bixafen is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class. It was first introduced commercially in 2009 and has become a valuable tool for farmers due to its effectiveness against various fungal diseases in crops like rape plants and cereals [World Health Organization (WHO), ].
Mechanism of Action
Bixafen's fungicidal activity stems from its ability to disrupt fungal respiration. It binds specifically to succinate dehydrogenase, an enzyme complex (Complex II) within the mitochondria of the fungus [World Health Organization (WHO), ]. This disrupts the electron transport chain, a vital process for energy production in fungi, ultimately leading to their death.
Research Applications
Scientific research on Bixafen primarily focuses on two main areas:
- Understanding its effectiveness against different fungal pathogens: Researchers are continuously evaluating Bixafen's efficacy against emerging and existing fungal strains that infect various crops. This research helps determine optimal application rates and identify potential resistance development in fungal populations [FAO, BIXAFEN (262), ].
- Environmental impact assessment: Studies are conducted to assess the environmental fate of Bixafen after application. This includes investigating its persistence in soil, potential for uptake by non-target organisms, and potential degradation pathways [Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal, ].
Bixafen is a synthetic fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It is primarily utilized in agriculture for the control of various fungal diseases affecting crops, particularly cereals. Bixafen exhibits low aqueous solubility and is characterized by its stability in the environment, although it has a potential for persistence. The compound is highly toxic to aquatic organisms but shows low toxicity to mammals and honeybees, making it a selective option for crop protection .
Bixafen's chemical structure allows it to inhibit the succinate dehydrogenase enzyme in fungi, disrupting their respiratory metabolism. This inhibition leads to the accumulation of succinate and ultimately results in fungal cell death. The compound's mechanism of action is effective against a range of pathogens, including those that cause leaf and stem diseases in cereals .
Bixafen can be synthesized through several methods, with one notable approach involving multiple reaction steps:
- Preparation of Magnesium Bromide Compound: Magnesium powder is reacted with 3,4-dichlorobenzene in a solvent to form a magnesium bromide intermediate.
- Metal Transfer Reaction: The magnesium bromide compound undergoes a metal transfer reaction with zinc chloride to yield (3,4-dichlorophenyl) zinc chloride.
- Formation of Aniline Derivative: This intermediate is then reacted with 2-bromo-4-fluoronitrobenzene and iron powder in the presence of ammonium chloride to produce 2-(3,4-dichlorophenyl)-4-fluoroaniline.
- Final Cyclization and Acylation: The aniline derivative is subjected to further reactions involving palladium catalysts and acylation steps to yield the final product, bixafen .
Bixafen is primarily used as a fungicide in agricultural settings. Its applications include:
- Cereal Crop Protection: Effective against major fungal diseases affecting wheat and barley.
- Integrated Pest Management: Utilized within broader pest management strategies due to its selective toxicity profile.
- Research on Plant Physiology: Investigated for its effects on plant growth parameters and disease resistance mechanisms .
Research into bixafen's interactions with other chemicals and biological systems has shown that it can affect the metabolic pathways of target fungi while having minimal impact on non-target species. Interaction studies have revealed that bixafen can be combined with other fungicides to enhance efficacy against resistant fungal strains without significantly increasing toxicity risks to beneficial organisms .
Bixafen shares structural and functional similarities with other fungicides within the SDHI class. Below are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Fluopyram | Succinate dehydrogenase inhibition | Broad-spectrum activity against multiple fungi |
| Isopyrazam | Succinate dehydrogenase inhibition | Effective against resistant strains |
| Penthiopyrad | Succinate dehydrogenase inhibition | Enhanced systemic activity |
Bixafen's uniqueness lies in its specific structural features that confer selectivity towards certain fungal pathogens while minimizing harm to beneficial insects and mammals .
XLogP3
UNII
GHS Hazard Statements
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (81.82%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard
Other CAS
Wikipedia
Use Classification
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)






